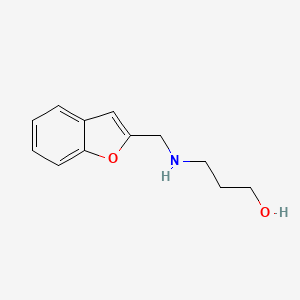
3-((Benzofuran-2-ylmethyl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Benzofuran-2-ylmethyl)amino)propan-1-ol is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol It features a benzofuran moiety linked to a propanol chain via an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzofuran-2-ylmethyl)amino)propan-1-ol typically involves the reaction of benzofuran-2-ylmethylamine with an appropriate propanol derivative under controlled conditions. One common method involves the use of a base to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-((Benzofuran-2-ylmethyl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzofuran-2-ylmethyl ketone, while reduction of the amino group may produce N,N-dimethyl-3-((benzofuran-2-ylmethyl)amino)propan-1-ol .
Scientific Research Applications
3-((Benzofuran-2-ylmethyl)amino)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-((Benzofuran-2-ylmethyl)amino)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-ylmethylamine: Shares the benzofuran moiety but lacks the propanol chain.
3-((Benzofuran-2-ylmethyl)amino)propan-2-ol: Similar structure but with a different position of the hydroxyl group.
2-((Benzofuran-2-ylmethyl)amino)ethanol: Shorter carbon chain compared to 3-((Benzofuran-2-ylmethyl)amino)propan-1-ol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(1-benzofuran-2-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C12H15NO2/c14-7-3-6-13-9-11-8-10-4-1-2-5-12(10)15-11/h1-2,4-5,8,13-14H,3,6-7,9H2 |
InChI Key |
NUBWDZGASMAJJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




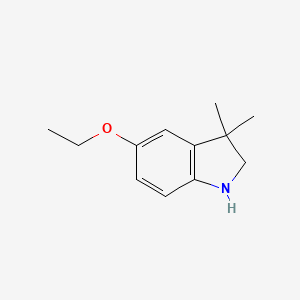
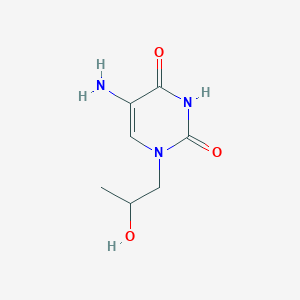
![N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline](/img/structure/B13289971.png)
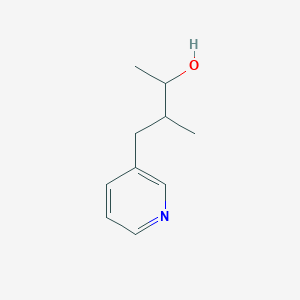
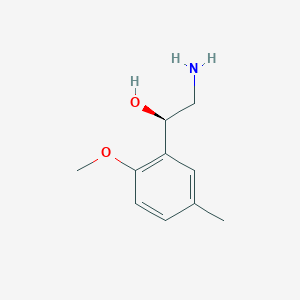


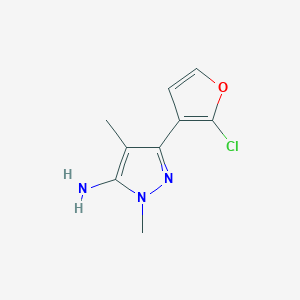
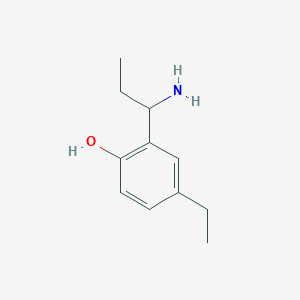
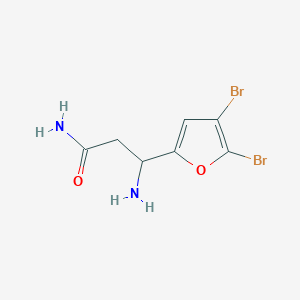
![4-[(2,6-Dimethylheptan-4-yl)amino]butan-2-ol](/img/structure/B13290020.png)
![2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13290021.png)
